molecular formula C17H16F3NO5 B6311601 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene CAS No. 1858250-14-2

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene

Cat. No.: B6311601
CAS No.: 1858250-14-2
M. Wt: 371.31 g/mol
InChI Key: CSKUMZBOMVKFJK-UHFFFAOYSA-N
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Description

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, a phenoxy group, and a dihydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting with the nitration of a suitable precursor. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that involve the careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the substituents involved.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene is used in the production of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(2,2-Dihydroxyethyl)benzene: Similar in structure but lacks the trifluoromethyl group.

  • 3-Phenoxy-5-(trifluoromethyl)nitrobenzene: Lacks the dihydroxybutyl group.

  • 2,4-Dihydroxybutyric acid: A related compound with a different functional group arrangement.

Properties

IUPAC Name

1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]butane-2,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5/c1-2-16(22,23)10-13-14(21(24)25)8-11(17(18,19)20)9-15(13)26-12-6-4-3-5-7-12/h3-9,22-23H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKUMZBOMVKFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1OC2=CC=CC=C2)C(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171843
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-14-2
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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